molecular formula C10H5BrN2O3 B8227748 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione

4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione

Cat. No.: B8227748
M. Wt: 281.06 g/mol
InChI Key: RQQUPTQUUXGPEM-UHFFFAOYSA-N
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Description

4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused furoquinazoline ring system with a bromine atom at the 4-position and keto groups at the 7 and 9 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-2-aminobenzamide with furoic acid derivatives under acidic or basic conditions to form the desired furoquinazoline ring system. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The keto groups at the 7 and 9 positions can participate in redox reactions.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents at the 4-position.

    Oxidation and Reduction Reactions: Products include reduced or oxidized forms of the compound with modifications at the keto groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar bicyclic structure but without the furo ring and bromine substitution.

    4-Bromoquinazoline: Similar structure with a bromine atom at the 4-position but lacking the furo ring.

    Furoquinazoline: Similar structure with the furo ring but without the bromine substitution.

Uniqueness

4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. The presence of both the furo ring and bromine atom at the 4-position enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

4-bromo-6H-furo[2,3-f]quinazoline-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O3/c11-5-3-6-7(8-4(5)1-2-16-8)9(14)13-10(15)12-6/h1-3H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQUPTQUUXGPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C3C(=CC(=C21)Br)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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